molecular formula C12H25NaO3S B7779117 sodium;dodecane-1-sulfonate

sodium;dodecane-1-sulfonate

Cat. No.: B7779117
M. Wt: 272.38 g/mol
InChI Key: DAJSVUQLFFJUSX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-tert-butoxycarbonyl-N-methyl-L-alanine . It is a derivative of the amino acid alanine, where the amino group is protected by a tert-butoxycarbonyl group and the alpha carbon is substituted with a methyl group. This compound is commonly used in peptide synthesis as a protected amino acid derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-tert-butoxycarbonyl-N-methyl-L-alanine can be synthesized through the following steps:

    Protection of the amino group: The amino group of L-alanine is protected using tert-butoxycarbonyl chloride in the presence of a base such as sodium hydroxide.

    Methylation: The protected amino acid is then methylated using methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods: In industrial settings, the synthesis of N-tert-butoxycarbonyl-N-methyl-L-alanine follows similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Types of Reactions:

    Oxidation: N-tert-butoxycarbonyl-N-methyl-L-alanine can undergo oxidation reactions, particularly at the methyl group, forming corresponding alcohols or ketones.

    Reduction: The compound can be reduced to remove the tert-butoxycarbonyl protecting group, yielding N-methyl-L-alanine.

    Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid.

Major Products:

    Oxidation: Formation of alcohols or ketones.

    Reduction: N-methyl-L-alanine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Applications in Scientific Research

  • Ion Pair Chromatography
    • Sodium dodecane-1-sulfonate is widely used as an ion-pair reagent in high-performance liquid chromatography (HPLC). It enhances the retention of analytes such as peptides and proteins, facilitating their separation and quantification. For instance, it has been effectively utilized in the determination of thiabendazole residues in fruits like citrus and bananas .
  • Synthesis of Nanocomposites
    • This compound plays a crucial role in the synthesis of graphene-based nanocomposites. Its surfactant properties help stabilize the nanocomposite structure, enhancing its mechanical and electrical properties. This application is particularly significant in developing advanced materials for electronics and energy storage .
  • Surfactant Applications
    • Sodium dodecane-1-sulfonate acts as a surfactant, flotation agent, foaming agent, penetrating agent, and emulsifier. These properties make it valuable in various industries, including cosmetics, pharmaceuticals, and food processing. Its ability to reduce surface tension is particularly beneficial in formulations requiring stable emulsions or foams .
  • Tenside Tests
    • The compound is utilized in tenside tests to evaluate the effectiveness of surfactants in different formulations. This application is critical for quality control in industries that rely on surfactants for product performance .

Case Study 1: Ion-Pair Chromatography for Food Safety

In a study assessing pesticide residues in agricultural products, sodium dodecane-1-sulfonate was employed as an ion-pairing agent during HPLC analysis. The results demonstrated improved sensitivity and specificity for detecting thiabendazole, highlighting the compound's effectiveness in ensuring food safety standards.

Case Study 2: Graphene Nanocomposites

Research involving the synthesis of graphene nanocomposites revealed that incorporating sodium dodecane-1-sulfonate significantly enhanced the electrical conductivity and mechanical strength of the resulting materials. This advancement opens new avenues for developing high-performance materials suitable for electronic applications.

Mechanism of Action

The mechanism of action of N-tert-butoxycarbonyl-N-methyl-L-alanine primarily involves its role as a protected amino acid in peptide synthesis. The tert-butoxycarbonyl group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon completion of the synthesis, the protecting group can be removed under acidic conditions, yielding the desired peptide or protein.

Comparison with Similar Compounds

    N-tert-butoxycarbonyl-L-alanine: Similar structure but without the methyl group.

    N-methyl-L-alanine: Lacks the tert-butoxycarbonyl protecting group.

    N-tert-butoxycarbonyl-N-methyl-D-alanine: The D-isomer of the compound.

Uniqueness: N-tert-butoxycarbonyl-N-methyl-L-alanine is unique due to the presence of both the tert-butoxycarbonyl protecting group and the methyl substitution on the alpha carbon. This combination provides specific reactivity and stability, making it particularly useful in peptide synthesis and other chemical applications.

Chemical Reactions Analysis

Sulfonation of Dodecane

Dodecane undergoes sulfonation via two primary routes:

MethodReagents/ConditionsMechanismByproducts
Sulfur trioxide (SO₃)SO₃ gas in dry air (4–6% v/v), 40–45°C Electrophilic substitution at terminal carbon, forming sulfonic acid Sulfones (<1%)
Sulfur dioxide (SO₂)/O₂SO₂ + O₂ at <40°COxidation-sulfonation to yield 1-dodecanesulfonic acidPolysulfonates (trace)

Key Data:

  • Optimal SO₃-to-dodecane molar ratio: 1.05–1.2:1

  • Reaction time: 6–7 minutes (SO₃ method) vs. 2 hours (H₂SO₄ method)

Neutralization

Sulfonic acid is neutralized with NaOH to form the sodium salt:
C12H25SO3H+NaOHC12H25SO3Na+H2O\text{C}_{12}\text{H}_{25}\text{SO}_3\text{H} + \text{NaOH} \rightarrow \text{C}_{12}\text{H}_{25}\text{SO}_3\text{Na} + \text{H}_2\text{O}

  • pH maintained at 7.5–8.0 to minimize Na₂SO₄ impurities

  • CaCl₂ added post-neutralization to precipitate sulfate ions :
    Na2SO4+CaCl2CaSO4+2NaCl\text{Na}_2\text{SO}_4 + \text{CaCl}_2 \rightarrow \text{CaSO}_4\downarrow + 2\text{NaCl}

Micellar and Interfacial Reactions

The amphiphilic structure enables micelle formation and solute interactions:

Micellization Thermodynamics

ParameterValue (25°C)MethodSource
Critical micelle concentration (CMC)8.2 mMConductivity measurement
Aggregation number62Light scattering

Mechanism:

  • Hydrophobic tails aggregate inward, while sulfonate heads interact with water, reducing surface tension (≈36 mN/m at CMC).

Solubilization of Hydrophobic Compounds

  • 1-Dodecanol Interaction: Enhances micelle stability but alters enthalpy (ΔH) during penetration :

    • Exothermic phase (ΔH = -12 kJ/mol): Alcohol incorporation into micelle palisade layer.

    • Endothermic phase (ΔH = +8 kJ/mol): Disruption of water structure beyond solubilization limit .

Suzuki Cross-Coupling

Acts as a phase-transfer catalyst in aqueous Pd-mediated reactions :
Ar-B(OH)2+Ar’XPd, SDSnAr-Ar’\text{Ar-B(OH)}_2 + \text{Ar'X} \xrightarrow{\text{Pd, SDSn}} \text{Ar-Ar'}

  • Role: Stabilizes Pd nanoparticles (2–5 nm diameter) via sulfonate-Pd²⁺ coordination .

Nanoparticle Stabilization

  • Gold Nanoparticles (AuNPs): Forms electrostatic bilayer, preventing aggregation (zeta potential ≈ -40 mV).

  • Graphene Oxide Composites: Enhances dispersion in polar solvents (e.g., 85% stability in H₂O after 48 hours) .

Biodegradation

  • Microbial cleavage of C-S bond by Pseudomonas spp. (t₁/₂ = 7–14 days) .

Toxicity Profile

  • LC₅₀ (Daphnia magna): 2.1 mg/L

  • Activates PPARγ receptors (EC₅₀ = 1.8 μM), influencing lipid metabolism .

Properties

IUPAC Name

sodium;dodecane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-16(13,14)15;/h2-12H2,1H3,(H,13,14,15);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAJSVUQLFFJUSX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.